Ataluren

描述

Ataluren, also known as Translarna, is a medication designed by PTC Therapeutics for the treatment of Duchenne muscular dystrophy . It is used in the European Union to treat people with Duchenne muscular dystrophy who have a nonsense mutation in the dystrophin gene, can walk, and are more than five years old .

Molecular Structure Analysis

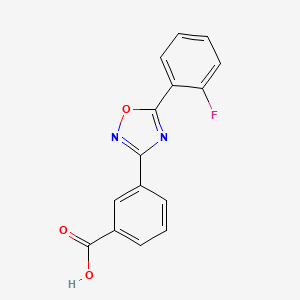

Ataluren has a molecular formula of C15H9FN2O3 and a molecular weight of 284.24 . Its systematic name is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid .

Chemical Reactions Analysis

Ataluren is thought to modulate termination efficiency at premature nonsense codons . It enables ribosomal readthrough of mRNA containing premature stop codons, which would otherwise result in premature termination of protein chains . Ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .

Physical And Chemical Properties Analysis

Ataluren has a molecular weight of 284.24 and a molecular formula of C15H9FN2O3 . It is a small molecule and is orally administered .

科学研究应用

1. Alpha-1抗胰蛋白酶缺乏症中的应用

Ataluren已被确定为对具有无义突变的Alpha-1抗胰蛋白酶缺乏症患者的潜在治疗药物。这一发现在治疗这种遗传疾病方面取得了重大进展,为受影响的个体带来了希望(Reeves等,2018)。

2. 治疗无义突变型囊性纤维化

Ataluren在治疗无义突变型囊性纤维化方面已经得到广泛研究。它旨在恢复由无义突变引起的遗传疾病中的功能蛋白产生,这是囊性纤维化在一部分患者中的重要原因。然而,其有效性有所不同,一些研究表明可能存在潜在的益处,特别是在不使用慢性吸入妥布霉素的患者中(Kerem et al., 2014)。

3. 杜兴氏肌营养不良(DMD)中的潜力

像杜兴氏肌营养不良(DMD)这样由无义突变引起的遗传疾病一直是Ataluren应用的焦点。该药物的机制使细胞机器能够绕过mRNA中的过早终止密码子,可能产生全长、功能性蛋白,为治疗DMD提供了一种新颖的方法(Ryan, 2014)。

4. 无义突变癫痫综合征中的应用

Ataluren已被研究其在治疗导致Dravet综合征(DS)和CDKL5缺陷综合征(CDD)的无义变异的儿童中的疗效。这项研究拓展了Ataluren的潜在应用范围,表明其更广泛的治疗潜力(Devinsky等,2021)。

5. 研究作用机制

Ataluren的作用机制,特别是通过促进终止密码子的读穿来抑制无义突变,一直是密集研究的对象。研究已经使用各种计算方法来理解这一机制,揭示了Ataluren如何在分子水平上与其靶标相互作用(Tutone et al., 2019)。

作用机制

Target of Action

Ataluren is a novel, orally administered drug that primarily targets nonsense mutations . More specifically, it is used in patients whose disease is caused by a specific genetic defect known as a ‘nonsense mutation’ in the dystrophin gene . This gene is crucial in the context of Duchenne Muscular Dystrophy .

Mode of Action

Ataluren enables ribosomal readthrough of mRNA containing premature stop codons . Normally, these premature stop codons would result in premature termination of protein chains . Ataluren allows cellular machinery to bypass these nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .

Biochemical Pathways

Ataluren acts by inhibiting the release factor complex (RFC) termination activity, while not affecting the productive binding of the near-cognate ternary complex (TC, aa-tRNA.eEF1A.GTP) . It has been found to bind to multiple sites within rRNA, proximal to the decoding center (DC) and the peptidyl transfer center (PTC) of the ribosome . These sites are directly responsible for Ataluren’s inhibition of termination activity .

Result of Action

The primary result of Ataluren’s action is the restoration of full-length, functional protein production . This is achieved by enabling ribosomal readthrough of mRNA containing premature stop codons . In the context of Duchenne Muscular Dystrophy, studies have demonstrated that Ataluren treatment increases the expression of full-length dystrophin protein .

Action Environment

The action environment of Ataluren is primarily within the cellular machinery involved in protein synthesis It is not clear from the search results how environmental factors influence Ataluren’s action, efficacy, and stability

安全和危害

Ataluren has a favorable safety profile; most treatment-emergent adverse events were mild or moderate and unrelated to Ataluren . More than 10% of people taking Ataluren in clinical trials experienced vomiting; more than 5% experienced diarrhea, nausea, headache, upper abdominal pain, and flatulence .

未来方向

Ataluren is now approved by the European Medicine Agency (EMA) for the treatment of male patients older than 2 years of age with DMD caused by a premature stop codon . It is also recommended by NICE for treating Duchenne muscular dystrophy resulting from a 'nonsense mutation’ in the dystrophin gene in people two years and over who can walk . The landscape for families dealing with DMD looks set to change radically in the next ten years with new treatments being developed .

属性

IUPAC Name |

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGLTULBSNHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046776 | |

| Record name | Ataluren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains. Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein. The research on the effects of Ataluren on the translation and stability of nonsense-containing mRNA in vitor show that Ataluren promoted readthrough at each of the nonsense codons, showing maximal activity with UGA, while having no effect on mRNA levels. Unlike the stable cell line assays, Ataluren did not discriminate significantly between the UAG and UAA mRNAs. Ataluren was a more potent nonsense-suppressing agent than gentamicin, and exhibited 4- to 15-fold stimulation of in vitro readthrough relative to the controls at levels similar to those in the stable cell reporter assays. These results indicate that Ataluren modulates termination efficiency at premature nonsense codons. | |

| Record name | Ataluren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

775304-57-9 | |

| Record name | Ataluren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775304-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ataluren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775304579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ataluren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ataluren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATALUREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K16AME9I3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)

![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)